molecular formula C12H14ClNO2 B14318820 Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate CAS No. 112547-79-2

Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate

Cat. No.: B14318820
CAS No.: 112547-79-2
M. Wt: 239.70 g/mol
InChI Key: DBLUXIFODOSYLH-UHFFFAOYSA-N
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Description

Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound is characterized by the presence of a chloro group and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate typically involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dimethylaniline and ethyl alcohol.

    Reduction: Ethyl (2Z)-amino[(2,6-dimethylphenyl)imino]acetate.

Scientific Research Applications

Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate involves its interaction with specific molecular targets. The chloro group and the imine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate
  • Ethyl (2Z)-[(4-nitrophenyl)imino]acetate
  • Ethyl (2Z)-[(4-chlorophenyl)imino]acetate

Uniqueness

Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

CAS No.

112547-79-2

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

ethyl 2-chloro-2-(2,6-dimethylphenyl)iminoacetate

InChI

InChI=1S/C12H14ClNO2/c1-4-16-12(15)11(13)14-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3

InChI Key

DBLUXIFODOSYLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC1=C(C=CC=C1C)C)Cl

Origin of Product

United States

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